Molecular Weight and Hydrogen‑Bond Donor Count Differentiate the N‑Ethyl Compound from the Primary Amine
The target compound possesses a molecular weight of 185.29 g mol⁻¹ versus 157.24 g mol⁻¹ for the primary amine analog (2‑[(1‑methyl‑1H‑imidazol‑2‑yl)thio]ethanamine, CAS 142313‑55‑1) [1]. The additional ethyl group increases the molecular volume and reduces the hydrogen‑bond donor count from primary‑amine (HBD = 2) to the secondary‑amine (HBD = 1) . This reduction eliminates one donor site, potentially decreasing aqueous solubility but increasing passive membrane permeability in drug‑like contexts.
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW = 185.29 g mol⁻¹; HBD = 1 (secondary amine) |
| Comparator Or Baseline | MW = 157.24 g mol⁻¹; HBD = 2 (primary amine) [1] |
| Quantified Difference | ΔMW = +28.05 g mol⁻¹; ΔHBD = ‑1 |
| Conditions | Computed data from PubChem (primary amine) and vendor specifications (target compound) |
Why This Matters
For procurement in lead‑optimization programs, the distinct HBD profile directly impacts the compound’s compliance with Lipinski’s Rule of Five and its subsequent biological profile.
- [1] PubChem Compound Summary for CID 4962504, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. View Source
